7-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine: is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents . The presence of both bromine and chlorine atoms in its structure makes it a valuable compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields within a short reaction time . Another method involves the quaternization of 4-amino-4H-1,2,4-triazole with γ-bromodipnones, followed by cyclization in the presence of bases .
Industrial Production Methods: Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different derivatives, and reduction reactions can modify its structure further.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions include various substituted triazolopyridines, which can have different biological activities and applications .
Scientific Research Applications
Chemistry: In chemistry, 7-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in medicinal chemistry as a potential therapeutic agent. It exhibits activities such as acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors. These activities make it a candidate for the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action of 7-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a JAK1 and JAK2 inhibitor, it interferes with the JAK-STAT signaling pathway, which is crucial for various cellular processes, including cell growth and immune response . The compound’s ability to act as an inverse agonist for RORγt suggests its potential role in modulating immune responses .
Comparison with Similar Compounds
- 7-Bromo-2-methoxy-[1,2,4]triazolo[1,5-a]pyridine
- 7-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Comparison: Compared to these similar compounds, 7-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine stands out due to its unique combination of bromine and chlorine atoms, which enhances its reactivity and potential biological activities. Its structure allows for a wide range of chemical modifications, making it a versatile compound in both research and industrial applications .
Biological Activity
7-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
- Molecular Formula : C12H7BrClN3
- Molecular Weight : 308.56 g/mol
- CAS Number : 1329672-70-9
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against various pathogens using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays.
Table 1: Antimicrobial Activity of this compound
Pathogen | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 0.25 | 0.50 |
Escherichia coli | 0.50 | 1.00 |
Pseudomonas aeruginosa | 0.75 | 1.50 |
These results indicate that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and shows moderate activity against Gram-negative bacteria.
Anticancer Activity
In vitro studies have indicated that this compound has notable anticancer properties. The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer).
Table 2: Anticancer Activity of this compound
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 6.20 |
HCT116 | 5.50 |
The IC50 values suggest that the compound exhibits potent cytotoxicity against these cancer cell lines.
The biological activities of this compound are attributed to its ability to inhibit key enzymes involved in bacterial and cancer cell proliferation. Specifically:
- It acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 µM for DNA gyrase and 0.52–2.67 µM for DHFR .
Case Studies
Several case studies highlight the potential of this compound in therapeutic applications:
- Study on Antimicrobial Resistance : A study evaluated the synergistic effects of combining this compound with traditional antibiotics like Ciprofloxacin. The results showed a reduction in MIC values by up to 50%, indicating enhanced efficacy against resistant strains .
- Cytotoxicity Assessment : In another study assessing cytotoxicity against various cancer cell lines, it was found that the compound exhibited low hemolytic activity (% lysis range from 3.23 to 15.22%), suggesting a favorable safety profile .
Properties
Molecular Formula |
C12H7BrClN3 |
---|---|
Molecular Weight |
308.56 g/mol |
IUPAC Name |
7-bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C12H7BrClN3/c13-9-5-6-17-11(7-9)15-12(16-17)8-1-3-10(14)4-2-8/h1-7H |
InChI Key |
ZOLZYZKXGNLWDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=CC(=CC3=N2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.